molecular formula C12H14N2O B2972864 N-(1-cyano-2-methylpropyl)benzamide CAS No. 91565-90-1

N-(1-cyano-2-methylpropyl)benzamide

Cat. No.: B2972864
CAS No.: 91565-90-1
M. Wt: 202.257
InChI Key: BCPSDCCYHIOIDU-UHFFFAOYSA-N
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Description

N-(1-Cyano-2-methylpropyl)benzamide is an organic compound with the molecular formula C12H14N2O It is a benzamide derivative characterized by the presence of a cyano group and a methyl group attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2-methylpropyl)benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under different conditions, such as stirring without solvent at room temperature or using heat. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves the condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4, under ultrasonic irradiation .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-yielding and eco-friendly processes. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, can enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

    Substitution: The benzamide moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary, but typical conditions involve the use of solvents, catalysts, and controlled temperatures to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce amine-containing compounds.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N-(1-cyano-2-methylpropyl)benzamide include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a cyano group and a methyl group on the propyl chain. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other benzamide derivatives.

Properties

IUPAC Name

N-(1-cyano-2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(2)11(8-13)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPSDCCYHIOIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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